molecular formula C14H18O3 B2590849 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde CAS No. 524732-38-5

4-(Cyclopentyloxy)-3-ethoxybenzaldehyde

Cat. No. B2590849
CAS RN: 524732-38-5
M. Wt: 234.295
InChI Key: VPZVFXCBGLZFOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Cyclopentyloxy)-3-ethoxybenzaldehyde (4-CBEA) is an organic compound derived from the aromatic aldehyde family. It is a colorless, crystalline solid with a melting point of 76-77 °C. 4-CBEA has been used in the synthesis of various compounds, including pharmaceuticals, fragrances, and dyes. It has also been studied for its potential applications in biochemistry and physiology. In

Scientific Research Applications

4-(Cyclopentyloxy)-3-ethoxybenzaldehyde has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used to study the effects of certain drugs on the nervous system. 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde has been used to study the effects of certain drugs on the immune system. It has also been studied as an antioxidant, as it has been found to reduce oxidative stress.

Mechanism of Action

The exact mechanism of action of 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde is not fully understood. However, it is thought to act as an inhibitor of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a variety of effects on the nervous system. Additionally, 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde may act as an antioxidant, reducing oxidative stress.
Biochemical and Physiological Effects
4-(Cyclopentyloxy)-3-ethoxybenzaldehyde has been studied for its potential effects on the biochemical and physiological processes of the body. It has been found to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of the neurotransmitter acetylcholine in the brain. This can lead to increased alertness, improved memory, and increased focus. Additionally, 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde has been found to reduce oxidative stress, which can lead to improved cell health.

Advantages and Limitations for Lab Experiments

4-(Cyclopentyloxy)-3-ethoxybenzaldehyde has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize. Additionally, it is relatively stable, making it suitable for use in experiments. However, 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde is not very soluble in water, making it difficult to work with in aqueous solutions. Additionally, it can be toxic at high doses, making it important to use caution when handling it.

Future Directions

There are a number of potential future directions for the use of 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde. One potential application is in the development of drugs that target acetylcholinesterase and thus affect the nervous system. Additionally, 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde may be useful in the development of drugs that target the immune system. Additionally, further research could be conducted to explore the potential antioxidant properties of 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde. Finally, 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde could be studied for its potential applications in the synthesis of other compounds, such as pharmaceuticals, fragrances, and dyes.

Synthesis Methods

4-(Cyclopentyloxy)-3-ethoxybenzaldehyde can be synthesized by the reaction of cyclopentanone with ethyl bromide in the presence of a base, such as sodium ethoxide. The reaction yields a mixture of 4-(Cyclopentyloxy)-3-ethoxybenzaldehyde and its isomer, 3-cyclopentyloxy-4-ethoxybenzaldehyde. This mixture can be separated by column chromatography.

properties

IUPAC Name

4-cyclopentyloxy-3-ethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-2-16-14-9-11(10-15)7-8-13(14)17-12-5-3-4-6-12/h7-10,12H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZVFXCBGLZFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopentyloxy)-3-ethoxybenzaldehyde

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